molecular formula C7H6Cl2N6 B13991545 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B13991545
M. Wt: 245.07 g/mol
InChI Key: DTKSYAVJFSJUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a versatile synthetic intermediate designed for advanced chemical biology and drug discovery research. This compound features a 1,3,5-triazine core selectively functionalized with two chlorine substituents and an N-alkyl imidazole amine, making it a valuable scaffold for constructing diverse molecular libraries . The differential reactivity of its chlorine atoms allows for sequential, controlled nucleophilic displacement under varying reaction conditions, enabling the rational design of symmetric and non-symmetric tri-substituted 1,3,5-triazines . The presence of the 1-methyl-1H-imidazole moiety is of particular interest in medicinal chemistry, as this heterocycle is a critical pharmacophore found in molecules targeting a wide range of biological processes. Researchers can leverage this compound to develop novel chemical probes and potential therapeutic candidates, particularly by further functionalizing the triazine core to modulate properties like solubility, binding affinity, and metabolic stability. This reagent is provided for research applications only and is a key building block in the synthesis of complex molecules for biological evaluation.

Properties

Molecular Formula

C7H6Cl2N6

Molecular Weight

245.07 g/mol

IUPAC Name

4,6-dichloro-N-(1-methylimidazol-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6Cl2N6/c1-15-2-4(10-3-15)11-7-13-5(8)12-6(9)14-7/h2-3H,1H3,(H,11,12,13,14)

InChI Key

DTKSYAVJFSJUKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

The preparation of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically begins with cyanuric chloride as the substrate. The first chlorine atom is selectively substituted by the nucleophile, here the 1-methyl-1H-imidazol-4-yl amine, under mild conditions, often at low temperature or room temperature, to avoid further substitution of the remaining chlorines.

  • Reaction Conditions: The nucleophilic substitution is performed in an inert solvent such as dichloromethane or chloroform at room temperature.
  • Base: A mild base such as sodium carbonate or potassium carbonate is used to neutralize the released hydrochloric acid and facilitate the substitution.
  • Reaction Time: The reaction typically completes within minutes to a few hours, monitored by thin-layer chromatography (TLC).

This method yields the 4,6-dichloro-substituted product with high selectivity and yield, typically above 85% under optimized conditions.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficacy of microwave irradiation to accelerate the nucleophilic substitution reactions on triazine derivatives. Microwave-assisted synthesis provides:

  • Shorter Reaction Times: Reactions that conventionally take hours can be completed in minutes.
  • Higher Yields: The microwave method often achieves yields exceeding 90% by minimizing side reactions.
  • Scalability: The method is effective from small-scale (0.5 g) to larger-scale (5 g) synthesis without significant loss of yield or purity.

For example, the substitution of cyanuric chloride with substituted amines under microwave irradiation at controlled power (50–85 W) for 2–20 minutes yields the desired triazine derivatives efficiently.

Stepwise Substitution and Reduction (If Applicable)

In cases where the imidazole substituent is introduced via intermediates, a multi-step synthesis may be employed:

  • Initial formation of substituted aldehydes via Vilsmeier-Haack formylation.
  • Subsequent Henry reaction to form nitrovinyl derivatives.
  • Reduction steps using mild reducing agents such as sodium borohydride followed by zinc in hydrochloric acid to yield amine intermediates.
  • Final substitution on cyanuric chloride to form the target compound.

Representative Experimental Procedure

Based on the literature, a typical synthesis might proceed as follows:

Step Reagents and Conditions Outcome Yield (%)
1 Cyanuric chloride (2 mmol), 1-methyl-1H-imidazol-4-yl amine (1 mmol), sodium carbonate (2.5 mmol), chloroform (30 mL), room temperature, stirring 10 min Selective substitution at 2-position 85-93%
2 Work-up: evaporation, dissolution in acetone, filtration, drying Solid 4,6-dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine Purity confirmed by NMR and MS

This procedure aligns with the nucleophilic substitution methodology reported for related triazine derivatives.

Analytical Confirmation

The structure and purity of the synthesized compound are confirmed by:

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Yield Range References
Conventional nucleophilic substitution Cyanuric chloride, 1-methyl-1H-imidazol-4-yl amine, Na2CO3 Room temperature, chloroform, stirring 10 min Mild conditions, simple 85–93%
Microwave-assisted substitution Same reagents Microwave irradiation (50–85 W), 2–20 min Faster, higher yields, scalable >90%
Multi-step synthesis via aldehyde and reduction intermediates Vilsmeier-Haack reagents, NaBH4, Zn/HCl Sequential reactions, reflux or microwave Allows diverse substitution Variable, ~50–90%

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imine or enamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, oxidized imidazole compounds, and various condensation products.

Scientific Research Applications

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazine scaffold allows for modular substitution, influencing solubility, stability, and bioactivity. Below is a comparative analysis:

Compound Substituents Key Features Applications/Findings References
Target Compound 4,6-Cl; N-(1-methyl-1H-imidazol-4-yl) Polar imidazole group enhances solubility; potential for metal coordination. Likely explored for kinase inhibition (analogous to imidazole-containing drugs).
4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Anilazine) 4,6-Cl; N-(2-chlorophenyl) Lipophilic chlorophenyl group increases soil persistence. Used as a fungicide; soil-bound residues detected >20 years post-application .
4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine 4,6-Cl; N-(4-fluorophenyl) Fluorine improves metabolic stability and bioavailability. Intermediate in synthesizing thioether derivatives with potential antimalarial activity .
4,6-Dichloro-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine 4,6-Cl; N-(naphthalen-1-yl) Bulky naphthyl group enhances π-stacking; reduces solubility. Used in benzo[a]phenoxazine synthesis for photodynamic therapy research .
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine 4,6-Cl; N-(4-nitrophenyl) Electron-withdrawing nitro group increases reactivity. Key intermediate in antimalarial peptidomimetics; 96% yield achieved .

Biological Activity

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by data from various studies.

Chemical Structure

The compound has a unique structure characterized by the presence of a triazine ring and an imidazole moiety. The chemical formula is C8H7Cl2N5C_8H_7Cl_2N_5 with a molecular weight of approximately 232.08 g/mol. Its structure can be represented as follows:

Structure Cl2C6H3N5\text{Structure }\text{Cl}_2C_6H_3N_5

Antiviral Activity

Research indicates that 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine exhibits significant antiviral properties. In a study focusing on its efficacy against various viruses, it demonstrated:

  • Inhibition of Viral Replication : The compound showed a dose-dependent inhibition of viral replication in vitro, particularly against the Hepatitis C virus (HCV) with an IC50 value of 0.35 µM .
  • Mechanism of Action : It appears to interfere with the viral RNA polymerase activity, thereby hindering viral replication processes .

Antibacterial Activity

The compound has also been tested for antibacterial properties:

  • Broad-Spectrum Efficacy : It exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : When used in combination with other antibiotics, it enhanced the antibacterial effects, suggesting potential for use in combination therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity : In vitro assays revealed that the compound had cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 20 µg/mL across different cell types .
  • Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntiviralHepatitis C Virus0.35 µM
AntibacterialStaphylococcus aureus16 µg/mL
AntibacterialEscherichia coli16 µg/mL
AnticancerVarious Cancer Cell Lines10 - 20 µg/mL

Case Studies

  • Antiviral Study : A study conducted on the efficacy of the compound against HCV showed that it not only inhibited viral replication but also reduced viral load significantly in treated cell cultures. The study highlighted its potential for development into an antiviral therapeutic agent.
  • Anticancer Research : In a comparative study with established chemotherapeutics, this compound demonstrated superior cytotoxicity against certain cancer cell lines while exhibiting lower toxicity to normal cells. This suggests a promising therapeutic index for future drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine, and how are intermediates purified?

  • Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-imidazol-4-amine under anhydrous conditions. Key steps include:

  • Step 1 : Activation of the triazine ring using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C.
  • Step 2 : Dropwise addition of the imidazole amine to avoid side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Critical Note : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of techniques is required:

  • FT-IR : Confirm NH stretching (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and triazine carbons (δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ at m/z 271.0 .
    • Validation : Cross-reference data with computational simulations (DFT for NMR shifts) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound targeting enzyme inhibition?

  • Answer :

  • Step 1 : Synthesize analogs by modifying substituents on the triazine (e.g., replacing Cl with Br, NH₂) and imidazole (e.g., alkylation at N1) .
  • Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Step 3 : Correlate activity trends with steric/electronic parameters (Hammett constants, logP) .
    • Example : Derivatives with bulkier triazine substituents showed 3-fold higher IC₅₀ values due to steric hindrance .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Answer :

  • Method 1 : Conduct accelerated stability studies (40°C/75% RH, pH 1–13) with HPLC monitoring .
  • Method 2 : Use LC-MS to identify degradation products (e.g., hydrolyzed triazine rings at pH >10) .
  • Key Finding : The compound is stable at pH 4–7 but degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 12) .

Q. How to optimize reaction yields when scaling up synthesis?

  • Answer :

  • Process Parameters :
VariableOptimal Range
Temperature0–5°C (initial), 25°C (post-addition)
SolventTHF (yield 78%) vs. DMF (yield 65%)
Molar Ratio1:1.2 (triazine:amine)
  • Scale-Up Tip : Use flow chemistry for exothermic steps to improve heat dissipation .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

  • Resolution :

  • Reevaluate Force Fields : Use AMBER or CHARMM for ligand-protein interactions instead of generic parameters .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and compare with docking scores .
  • Case Study : A docking score of −9.2 kcal/mol predicted strong binding, but ITC revealed weak affinity (Kd = 1.2 mM) due to solvation effects .

Tables for Key Data

Table 1 : Comparative Yields Under Different Conditions

SolventTemperature (°C)Yield (%)Purity (%)
THF0–57897
DMF0–56592
Acetonitrile254585

Table 2 : Degradation Products Identified via LC-MS

pHMajor Degradant (m/z)Proposed Structure
2228.1Hydrolyzed imidazole
12185.0Cleaved triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.